N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes through its binding to these targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenyl-[1,3,5,7,2,4,6,8]cyclotetrasiloxane: This compound has a similar ring structure but different functional groups and properties.
Cyclopenta[g]-2-benzopyran: Another compound with a similar ring system but different substituents and applications.
Uniqueness
N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide is unique due to its specific combination of a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system and a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H17N5OS4 |
---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17N5OS4/c18-12(9-5-2-1-3-6-9)13-17-19-11-8-4-7-10(11)14-20-15-21-16-22-17/h4,7-9,15-16H,1-3,5-6H2,(H,13,18)/b14-10- |
InChI Key |
DKMKXPQHLNJBED-UVTDQMKNSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NN2SC\3=CC=C/C3=N/SNSNS2 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2SC3=CC=CC3=NSNSNS2 |
Origin of Product |
United States |
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